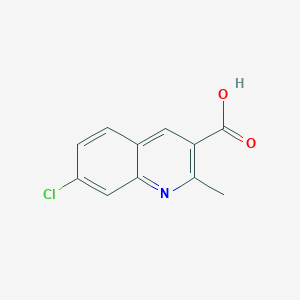

7-Chloro-2-methyl-quinoline-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

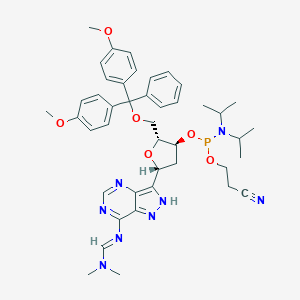

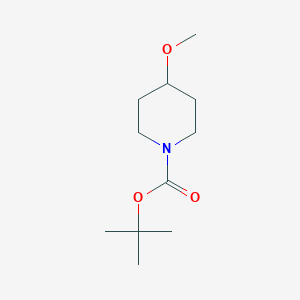

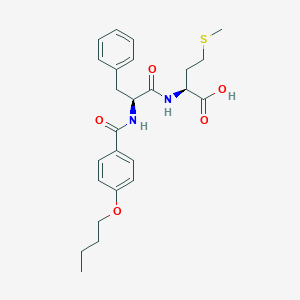

“7-Chloro-2-methyl-quinoline-3-carboxylic acid” is a chemical compound with the molecular formula C11H8ClNO2 . It is a white to light yellow crystal powder . This compound is used as the starting material in the synthesis of (E)-1-[3-[2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-2-propen-1-ol, an intermediate in the synthesis of the antiasthmatic, Montelukast Sodium Salt .

Synthesis Analysis

The synthesis of “7-Chloro-2-methyl-quinoline-3-carboxylic acid” involves a series of Schiff bases consisting of two heterocyclic rings derived from 2-chloro quinoline-3-carbaldehyde and its derivatives incorporating 7-methyl-2-propyl-3 H -benzoimidazole-5-carboxylic acid hydrazide . The synthesis process has been thoroughly characterized by various spectroscopic techniques including IR, MS, and multinuclear NMR .

Molecular Structure Analysis

The molecular structure of “7-Chloro-2-methyl-quinoline-3-carboxylic acid” can be represented by the SMILES string Cc1nc2cc(Cl)ccc2cc1C(O)=O . The InChI representation is InChI=1S/C11H8ClNO2/c1-6-9(11(14)15)4-7-2-3-8(12)5-10(7)13-6/h2-5H,1H3,(H,14,15) .

Chemical Reactions Analysis

The chemical reactions involving “7-Chloro-2-methyl-quinoline-3-carboxylic acid” include reductive elimination followed by dehydrative cyclo-condensation . The yield of the reaction was 160 mg (53.3%); Gray powder; mp 202–204°C .

Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Chloro-2-methyl-quinoline-3-carboxylic acid” are as follows :

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Quinoline and its analogues have been found to be biologically and pharmaceutically active . They are used as a vital scaffold for leads in drug discovery and play a major role in the field of medicinal chemistry . For instance, 7-Chloroquinaldine, a derivative of quinoline, is used as the starting material in the synthesis of (E)-1-[3-[2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-2-propen-1-ol , an intermediate in the synthesis of the antiasthmatic drug, Montelukast Sodium Salt .

Industrial Applications

Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry . It is an essential heterocyclic compound used in various industrial processes .

Synthesis of Fluoroquinolines

7-Chloro-2-methyl-quinoline-3-carboxylic acid can be used in the synthesis of fluoroquinolines . The chlorine in the fluoroquinoline-3-carbaldehyde is replaced with various nucleophiles, and the aldehyde functional group is converted to carboxylic acid and imine groups using an oxidizing agent and various amines .

Antibacterial Applications

Quinoline derivatives have demonstrated antibacterial activities . For instance, some novel quinoline derivatives synthesized from 2-Chloro-7-fluoroquinoline-3-carbaldehydes displayed activity against both Gram-positive and Gram-negative bacterial strains .

Antioxidant Applications

Quinoline derivatives also exhibit antioxidant activities . The radical scavenging activity of the synthesized compounds were evaluated using DPPH assays .

Anti-Inflammatory Applications

Quinoline derivatives have shown strong anti-inflammatory activity . A quinoline derivative synthesized by Baba et al. demonstrated significant anti-inflammatory activity in an adjuvant arthritis rat model .

Safety And Hazards

Eigenschaften

IUPAC Name |

7-chloro-2-methylquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-6-9(11(14)15)4-7-2-3-8(12)5-10(7)13-6/h2-5H,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBUYIVCGUGFJFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C=CC(=CC2=N1)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00394870 |

Source

|

| Record name | 7-Chloro-2-methyl-quinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-2-methylquinoline-3-carboxylic acid | |

CAS RN |

171270-39-6 |

Source

|

| Record name | 7-Chloro-2-methyl-quinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Nitro-phenoxymethyl)-[1,3]dioxolane](/img/structure/B71002.png)

![4-[2-[(1E,3E,5E)-5-[5-[2-(2,5-Dioxopyrrolidin-1-yl)oxy-2-oxoethyl]-1-ethyl-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-1,1-dimethylbenzo[e]indol-3-ium-3-yl]butane-1-sulfonate](/img/structure/B71012.png)

![5-fluoro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B71026.png)